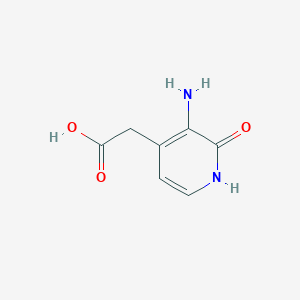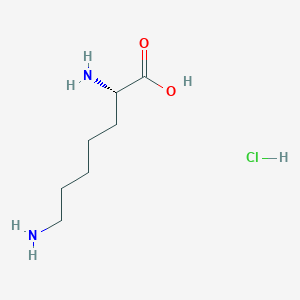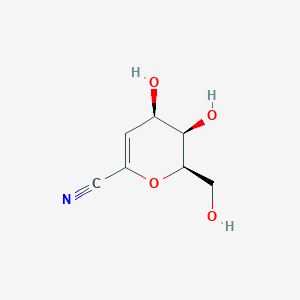
Quinazoline-4-carbaldehyde
Overview
Description
. It is characterized by a quinazoline core structure with a formyl group (-CHO) attached to the fourth position
Mechanism of Action
Target of Action
Quinazoline-4-carbaldehyde, like other quinazoline derivatives, has been found to interact with a variety of biological targets. Quinazoline derivatives are known to possess remarkable anti-inflammatory activity as NOS-II, TNF-a, IMPDH-II, MAPK, PDE-3, and PDE-4 inhibitors .
Mode of Action
For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a trait which augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
This compound, like other quinazoline derivatives, is likely to affect multiple biochemical pathways. For example, some quinazoline derivatives have been found to inhibit the production of exopolysaccharides, which constitute a major component of the matrix binding biofilm components together . .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be influenced by factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Some quinazoline derivatives have been found to have broad-spectrum antimicrobial activity and to inhibit biofilm formation in pseudomonas aeruginosa .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of light can enhance the photodegradation of certain compounds . .
Biochemical Analysis
Biochemical Properties
Quinazoline-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with enzymes such as tyrosine kinases, which are involved in cell signaling pathways. The compound inhibits the activity of these enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound has been shown to interact with proteins involved in DNA repair mechanisms, further enhancing its anticancer properties . The nature of these interactions is primarily through the formation of covalent bonds with the active sites of the enzymes and proteins, thereby inhibiting their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . In non-cancerous cells, the compound exhibits minimal toxicity, making it a promising candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity and blocking downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound interacts with DNA repair proteins, preventing the repair of damaged DNA and promoting cell death in cancer cells . This compound also modulates gene expression by affecting the activity of transcription factors such as p53 and NF-κB, which are involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy . In in vitro studies, the compound has shown sustained activity over several days, with a gradual decrease in potency due to degradation . In in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of optimizing dosage and administration schedules for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level lead to a rapid increase in adverse effects . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further metabolized into active compounds that exert biological effects . The compound also interacts with cofactors such as NADPH and FAD, which are involved in its metabolic conversion . The effects of this compound on metabolic flux and metabolite levels are significant, as they influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . The compound also binds to plasma proteins, which affects its distribution and bioavailability . In tissues, this compound accumulates in areas with high metabolic activity, such as the liver and kidneys . These transport and distribution mechanisms play a crucial role in determining the compound’s therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial membrane potential and induces apoptosis . It also localizes to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Targeting signals and post-translational modifications, such as phosphorylation, direct this compound to specific subcellular compartments, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinazoline-4-carbaldehyde can be synthesized through several methods, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another common method is the Biltz synthesis, which uses o-aminobenzonitrile and formamide under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. These methods often involve the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: Quinazoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form quinazoline derivatives.
Substitution: The quinazoline core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinazoline-4-carboxylic acid.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline compounds.
Scientific Research Applications
Quinazoline-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: Quinazoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinazoline-4-carbaldehyde is similar to other quinazoline derivatives, such as quinazoline-2-carboxaldehyde and quinazoline-3-carboxaldehyde. its unique structure and reactivity set it apart. The presence of the formyl group at the fourth position provides distinct chemical properties and reactivity compared to other quinazoline derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
quinazoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-5-9-7-3-1-2-4-8(7)10-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYYMIQPIWMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717077 | |
| Record name | Quinazoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933747-26-3 | |
| Record name | Quinazoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1506106.png)



![3-amino-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1506118.png)
![Imidazo[1,2-A]pyridin-3-ylboronic acid](/img/structure/B1506121.png)


![2-Isopropyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B1506133.png)




